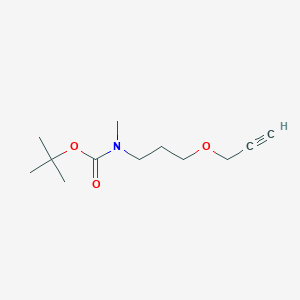

tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate

Description

tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methylamino moiety, and a propargyl ether (prop-2-yn-1-yloxy) side chain. This compound is of significant interest in organic synthesis, particularly in medicinal chemistry and materials science, due to its dual functionality: the Boc group enables temporary amine protection, while the propargyl ether facilitates click chemistry or further derivatization via alkyne-azide cycloaddition .

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(3-prop-2-ynoxypropyl)carbamate |

InChI |

InChI=1S/C12H21NO3/c1-6-9-15-10-7-8-13(5)11(14)16-12(2,3)4/h1H,7-10H2,2-5H3 |

InChI Key |

RHMCYMBQZIVTEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCOCC#C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate typically involves the following key steps:

- Protection of an amino group with a tert-butyl carbamate (Boc) group.

- Introduction of the propargyloxy substituent via nucleophilic substitution or etherification.

- Incorporation of the methyl group on the nitrogen or adjacent carbon.

- Purification and characterization of the final product.

Detailed Synthetic Routes

Alkylation of tert-Butyl methylcarbamate with Propargyl Bromide

A common approach involves the alkylation of a tert-butyl methylcarbamate precursor with 3-bromoprop-1-yne (propargyl bromide) under basic conditions:

-

- Starting material: 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate or related carbamate derivatives.

- Base: Potassium carbonate (K₂CO₃).

- Solvent: Dimethylformamide (DMF).

- Temperature: Room temperature (~20 °C) initially, then heated to 50 °C.

- Reaction time: 0.5 hr stirring before addition of propargyl bromide, then 1 hr at 50 °C.

Procedure:

The carbamate is dissolved in DMF, and K₂CO₃ is added to deprotonate the nucleophile. Propargyl bromide is then added dropwise, and the mixture is stirred to allow nucleophilic substitution, forming the propargyloxy substituent.Workup:

The reaction mixture is poured into water, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography.Yield and Characterization:

The product, 1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate, is obtained as a yellow solid with yields reported up to 97.3%.

Hydrolysis and Acidification to Form Carboxylic Acid Intermediate

-

- Starting material: The propargylated carbamate from the previous step.

- Base: Lithium hydroxide monohydrate (LiOH·H₂O).

- Solvent: Tetrahydrofuran (THF) and water mixture.

- Temperature: Room temperature (~20 °C).

- Reaction time: 2 hours.

Procedure:

The propargylated carbamate is hydrolyzed under basic conditions to convert ester groups into carboxylic acids. After completion, the reaction mixture is acidified to pH 4 with hydrochloric acid (HCl).Workup:

The acidified mixture is extracted with ethyl acetate, washed, dried, and concentrated to yield the carboxylic acid intermediate.Yield and Characterization:

The product, 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid, is obtained with yields around 77.2%.

Coupling with Amines to Form Carbamate Derivatives

-

- Starting material: The carboxylic acid intermediate.

- Coupling agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Base: Triethylamine (TEA).

- Solvent: DMF.

- Temperature: Room temperature (~20 °C).

- Reaction time: 1 hour.

Procedure:

The carboxylic acid intermediate is coupled with an amine (e.g., 1,2,3,4-tetrahydroisoquinolin-6-amine) using HATU and TEA to form the corresponding amide or carbamate derivative.Workup:

The reaction mixture is poured into water, extracted with ethyl acetate, washed, dried, concentrated, and purified by column chromatography.Yield and Characterization:

The product, tert-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4-(prop-2-yn-1-yl)piperazine-1-carboxylate, is obtained with yields around 71.8%.

Alternative Synthetic Approaches

While the above method represents a stepwise synthesis involving alkylation, hydrolysis, and coupling, alternative methods include:

- Reductive amination of amino precursors with aldehydes or ketones followed by propargylation.

- Click chemistry (CuAAC) to introduce propargyl groups onto azide-functionalized carbamates.

- Direct etherification of hydroxyl-containing carbamates with propargyl bromide in the presence of base.

However, specific detailed procedures for this compound are predominantly documented via the alkylation and coupling route described above.

Data Tables of Preparation Steps and Yields

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of tert-butyl methylcarbamate with propargyl bromide | K₂CO₃, DMF, 20 °C to 50 °C, 1.5 hr total | 97.3 | High yield, yellow solid product |

| 2 | Hydrolysis of ester to carboxylic acid | LiOH·H₂O, THF/H₂O, 20 °C, 2 hr | 77.2 | Acidification to pH 4 after reaction |

| 3 | Coupling with amine using HATU and TEA | HATU, TEA, DMF, 20 °C, 1 hr | 71.8 | Purified by silica gel chromatography |

Comprehensive Research Findings

- The alkylation step with propargyl bromide is efficient and selective under mild basic conditions in DMF, yielding the propargyloxy-substituted carbamate with excellent purity and yield.

- Hydrolysis of methyl esters to carboxylic acids using lithium hydroxide is effective and proceeds cleanly, facilitating subsequent amide bond formation.

- The use of HATU as a coupling reagent provides high coupling efficiency for amide bond formation with various amines, enabling structural diversity in the final carbamate derivatives.

- Characterization data such as ^1H NMR, LC-MS, and chromatography confirm the identity and purity of intermediates and final products.

- Alternative synthetic routes involving reductive amination and click chemistry have been reported for related compounds but are less documented for this specific carbamate.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.

Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.

Deprotection Reactions: The tert-butyl carbamate group can be deprotected under mild acidic conditions to yield the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Potassium carbonate, acetonitrile, reflux conditions.

Click Chemistry: Copper(I) catalyst, azide-bearing compounds, room temperature.

Deprotection: Mild acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed:

Substitution Reactions: Formation of substituted propargyl derivatives.

Click Chemistry: Formation of 1,2,3-triazoles.

Deprotection: Formation of the corresponding amine.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Click Chemistry: Employed in the synthesis of 1,2,3-triazoles, which are important in medicinal chemistry.

Biology:

Bioconjugation: Used in the modification of biomolecules for studying biological processes.

Drug Development: Potential use in the synthesis of drug candidates due to its ability to form stable triazole linkages.

Medicine:

Prodrug Design: The carbamate group can be used to protect amines in prodrug formulations, enhancing the stability and bioavailability of drugs.

Industry:

Material Science: Used in the synthesis of polymers and materials with specific properties.

Agrochemicals: Potential use in the synthesis of agrochemical intermediates.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The propargyl group allows for click chemistry reactions, forming stable triazole linkages. The tert-butyl carbamate group can be deprotected to reveal a primary amine, which can further participate in additional chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Molecular Weight & Polarity : The propargyl ether group in the target compound reduces polarity compared to hydroxy-containing analogues (e.g., Compound 12), enhancing lipid solubility. Boronate derivatives (e.g., ) exhibit higher molecular weights (~300–400 Da) due to the dioxaborolane moiety.

- Spectroscopic Data: ¹H NMR: Propargyl protons in the target compound resonate at δ ~2.5–3.0 ppm (triplet), distinct from the hydroxy proton (δ ~4.5–5.0 ppm) in Compound 12 . HRMS: The target compound’s exact mass (C₁₁H₁₉NO₃) is 213.1365, whereas Compound 12 (C₁₁H₂₂NO₄) shows [M+H]+ = 232.1554 .

Biological Activity

tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate, also known by its CAS number 1187357-11-4, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 213.28 g/mol. The compound features a tert-butyl group, a carbamate moiety, and a prop-2-yn-1-yloxy side chain, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.28 g/mol |

| Boiling Point | 222.5 ± 23.0 °C |

| Melting Point | 40 - 44 °C |

| Density | 1.0 ± 0.1 g/cm³ |

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in various signaling pathways. Notably, compounds with similar structures have been shown to inhibit P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by preventing the efflux of drugs from cancer cells, thereby increasing their intracellular concentrations.

Biological Activity and Research Findings

Recent studies have investigated the effects of this compound on different cancer cell lines and other biological systems:

- Antitumor Activity : Research has indicated that derivatives of carbamate compounds can exhibit significant cytotoxic effects on cancer cell lines, including lung cancer cells (A549, H358). These studies typically assess cell viability using assays such as the sulforhodamine B (SRB) assay, which measures cellular proliferation and cytotoxicity.

- P-glycoprotein Inhibition : Similar compounds have been documented to inhibit P-gp function and expression, leading to enhanced apoptosis in drug-resistant cancer cell lines. This suggests that this compound may also possess similar properties, making it a candidate for further investigation in overcoming drug resistance in cancer therapy.

- Case Studies : A notable study explored the synthesis of curcumin derivatives with prop-2-yn-1-yloxy groups, which demonstrated enhanced anti-cancer activity compared to curcumin itself. These derivatives were shown to promote cell cycle arrest and induce apoptosis in multidrug-resistant leukemia cell lines .

Experimental Data

Several experiments have been conducted to evaluate the biological activities of this compound:

| Study Focus | Cell Lines Tested | Key Findings |

|---|---|---|

| Cytotoxicity | A549, H358 | Significant reduction in cell viability |

| P-glycoprotein Inhibition | MDR leukemia cells | Increased intracellular drug retention |

| Apoptosis Induction | Various cancer lines | Enhanced apoptosis markers observed |

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl methyl(3-(prop-2-yn-1-yloxy)propyl)carbamate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between tert-butyl methylcarbamate and 3-(prop-2-yn-1-yloxy)propyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted starting materials and by-products. Purity (>95%) can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and NMR integration of the tert-butyl singlet (~1.4 ppm) and propargyl ether protons (~4.2 ppm) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on the propargyl ether protons (δ 4.1–4.3 ppm, triplet) and the tert-butyl group (δ 1.4 ppm, singlet).

- ¹³C NMR : Confirm the carbamate carbonyl (δ ~155 ppm) and propargyl carbons (δ ~75–85 ppm).

- IR : Look for N-H stretching (~3350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹).

- Mass Spectrometry : The molecular ion [M+H]⁺ should align with the molecular weight (C₁₃H₂₁NO₃; calc. 263.15 g/mol). Cross-reference with PubChem data for validation .

Advanced Research Questions

Q. How does the propargyl ether moiety influence the compound’s reactivity in click chemistry applications, and what experimental precautions are necessary?

- Methodological Answer : The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. However, the carbamate’s tert-butyl group may sterically hinder reactivity. Optimize reaction conditions (e.g., 1:1.2 molar ratio of azide:alkyne, CuSO₄/sodium ascorbate catalyst in t-BuOH/H₂O) under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or in-situ FTIR for alkyne peak disappearance (~2100 cm⁻¹) .

Q. What stability challenges arise during long-term storage, and how can degradation products be identified?

- Methodological Answer : Hydrolysis of the carbamate group is a key degradation pathway. Store the compound at –20°C under desiccated conditions (argon atmosphere) to minimize moisture exposure. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS can identify hydrolysis products (e.g., methylamine and tert-butanol derivatives). Quantify degradation using peak area normalization in HPLC .

Q. How should researchers address contradictory data regarding the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform systematic solubility testing:

Prepare saturated solutions in solvents (e.g., DMSO, THF, ethyl acetate) at 25°C.

Filter and quantify dissolved compound via gravimetric analysis.

Cross-validate with nephelometry for turbidity thresholds.

Note that the propargyl ether enhances solubility in aprotic solvents (logP ~1.5), but tert-butyl groups favor nonpolar media .

Q. What strategies are effective for resolving racemization during asymmetric synthesis of chiral derivatives?

- Methodological Answer : Racemization often occurs at the carbamate’s methyl group. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Jacobsen’s thiourea) during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or circular dichroism. Low-temperature reactions (–40°C) and non-polar solvents (toluene) suppress racemization .

Experimental Design & Data Analysis

Q. How can researchers design kinetic studies to evaluate the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Step 1 : Prepare solutions of the compound in varying nucleophile concentrations (e.g., piperidine in DMF).

- Step 2 : Monitor reaction progress via ¹H NMR (disappearance of tert-butyl signal) or UV-Vis (shift in λ_max for carbamate cleavage).

- Step 3 : Calculate rate constants (k) using pseudo-first-order kinetics. Plot ln([A]₀/[A]) vs. time to determine activation energy (Eₐ) via the Arrhenius equation.

- Validation : Compare with DFT calculations for transition-state modeling .

Q. What computational methods are suitable for predicting the compound’s metabolic pathways in biological systems?

- Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to predict CYP450-mediated oxidation sites (e.g., propargyl ether or tert-butyl groups). Molecular docking (AutoDock Vina) with CYP3A4 structures can identify binding affinities. Validate predictions with in vitro microsomal assays (LC-MS/MS quantification of metabolites) .

Application in Drug Development

Q. How can the compound’s pharmacokinetic properties be optimized for prodrug applications?

- Methodological Answer : Modify the tert-butyl group to enhance metabolic stability (e.g., replace with cyclopropyl carbamate). Assess logD (octanol/water partition) and plasma protein binding (equilibrium dialysis) to balance solubility and bioavailability. In vivo studies in rodent models can correlate structural changes with AUC and Cₘₐₓ values .

Q. What in vitro assays are critical for evaluating the compound’s toxicity profile in early-stage research?

- Methodological Answer :

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC₅₀ determination).

- Genotoxicity : Ames test (TA98 and TA100 strains) for mutagenic potential.

- hERG Inhibition : Patch-clamp assays to assess cardiac risk.

- Mitochondrial Toxicity : Seahorse XF Analyzer for OCR/ECAR changes.

Cross-reference results with structural analogs in PubChem Toxicity Database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.